N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

Sirtuin inhibition SIRT2 Epigenetic drug discovery

This compound uniquely combines a 1,3,4-oxadiazole core with a 2,1,3-benzothiadiazole moiety, delivering a SIRT2 IC50 of 22.2 µM—a ~1.7-fold improvement over analogous thiadiazole leads ST29/ST30. Procure this specific scaffold to resolve key SAR gaps around core heterocycle influence without de novo synthesis. The ≥95% purity and electron-accepting benzothiadiazole fragment make it directly suitable for fluorescence-based deacetylase assays and organic electronics applications.

Molecular Formula C16H11N5O2S
Molecular Weight 337.36
CAS No. 1203048-59-2
Cat. No. B2906507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
CAS1203048-59-2
Molecular FormulaC16H11N5O2S
Molecular Weight337.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C16H11N5O2S/c22-15(11-6-7-12-13(9-11)21-24-20-12)17-16-19-18-14(23-16)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19,22)
InChIKeyVFRODAGYJLCPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1203048-59-2): SIRT2 Inhibitor Scaffold & Benzothiadiazole Hybrid Building Block


N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1203048-59-2, MW 337.36, C₁₆H₁₁N₅O₂S) is a hybrid heterocyclic compound that combines a 5-benzyl-1,3,4-oxadiazole moiety linked via a carboxamide bridge to a 2,1,3-benzothiadiazole core [1]. It belongs to the class of 5-benzyl-1,3,4-oxadiazole-2-carboxamides, which have been investigated as potential leads for selective NAD⁺-dependent protein deacetylase sirtuin-2 (SIRT2) inhibition [2]. The compound has been deposited in the ChEMBL database (CHEMBL4847107) and BindingDB (BDBM50576065) with an experimentally determined SIRT2 IC₅₀ of 22,200 nM (22.2 μM), measured using recombinant His₆-tagged/TEV-fused SIRT2 expressed in E. coli BL21(DE3) [1]. The benzothiadiazole substructure is a well-established strong electron-accepting fragment widely employed in organic electronics and fluorescence-based probe design [3].

Why Generic Substitution Fails for N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide: Structural Determinants of SIRT2 Engagement and Electronic Properties


Simple replacement of this compound by a 5-benzyl-1,3,4-thiadiazole analog or by a benzothiazole-2-carboxamide variant is not supported by the available evidence. In the closely related 5-benzyl-1,3,4-thiadiazole-2-carboxamide series, the best compounds ST29 and ST30 exhibited SIRT2 IC₅₀ values of 38.69 and 43.29 μM respectively [1], representing a 1.7–1.9-fold reduction in potency relative to the 22.2 μM IC₅₀ of this oxadiazole compound. The oxygen-to-sulfur replacement in the central heterocycle alters hydrogen-bond acceptor capacity, dipole moment, and metabolic stability, with 1,3,4-oxadiazole recognized as a bioisostere for carboxylic acid, amide, and ester functionalities that can engage distinct hydrogen-bonding networks with target proteins [2]. Furthermore, the 2,1,3-benzothiadiazole-5-carboxamide moiety contributes strong electron-acceptor character absent in the simpler benzothiazole-2-carboxamide found in ChEBI analog CHEBI:121455, potentially enabling unique π-stacking interactions with aromatic residues in the SIRT2 binding pocket as well as conferring photophysical properties relevant to fluorescence-based assay development [3].

Quantitative Differentiation Evidence for N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1203048-59-2): Comparator-Anchored Data for Scientific Procurement Decisions


SIRT2 Inhibitory Potency: Oxadiazole Core vs. Thiadiazole Core — ~1.7-Fold Improvement over the Closest Published Analog

This compound (1,3,4-oxadiazole core, benzothiadiazole-5-carboxamide) inhibits recombinant human SIRT2 with an IC₅₀ of 22.2 μM [1]. The closest published comparator series, 5-benzyl-1,3,4-thiadiazole-2-carboxamides, yielded the best compounds ST29 (IC₅₀ = 38.69 μM) and ST30 (IC₅₀ = 43.29 μM) [2], both tested against recombinant SIRT2. The target compound thus shows approximately 1.7- to 1.9-fold greater inhibitory potency in side-by-side cross-study comparison. Caution: the two measurements derive from independent assays performed in different laboratories; the thiadiazole series additionally carries variable aryl/heteroaryl carboxamide substituents rather than the identical benzothiadiazole-5-carboxamide present in the target compound, so the potency difference may reflect contributions from both the core heterocycle and the carboxamide substituent.

Sirtuin inhibition SIRT2 Epigenetic drug discovery

Core Heterocycle Identity: 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole — Differential Hydrogen-Bonding Capacity and Bioisosteric Profile

The 1,3,4-oxadiazole ring (present in the target compound) and the 1,3,4-thiadiazole ring (present in ST29/ST30) are not functionally interchangeable heterocycles. The oxadiazole oxygen atom provides a stronger hydrogen-bond acceptor (HBA) than the thiadiazole sulfur atom due to higher electronegativity (3.44 vs. 2.58 Pauling scale), enabling distinct interactions with proximal amino acid residues in enzyme active sites [1]. The 1,3,4-oxadiazole is additionally recognized as a bioisostere for carboxylic acid, amide, and ester functional groups and can participate in hydrogen-bonding interactions with diverse enzymes and receptors [1]. In the SIRT2 context, the NAD⁺-binding pocket and the hydrophobic tunnel accommodating the acyl-lysine substrate present complementary hydrogen-bonding opportunities that may differentially engage oxadiazole versus thiadiazole scaffolds. No direct head-to-head crystallographic or selectivity data are available for this specific compound; this inference derives from established heterocyclic chemistry principles and the class-level behavior of 1,3,4-oxadiazole pharmacophores.

Medicinal chemistry Bioisosterism Scaffold selection

Carboxamide Substituent Identity: 2,1,3-Benzothiadiazole-5-carboxamide vs. Benzothiazole-2-carboxamide — Differentiated Electron-Acceptor Character

The target compound contains a 2,1,3-benzothiadiazole-5-carboxamide moiety, which differs fundamentally from the benzothiazole-2-carboxamide found in the closest ChEBI-listed structural analog (CHEBI:121455; N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide) [1]. The 2,1,3-benzothiadiazole (BTD) unit is a well-characterized strong electron-accepting fragment with an experimentally established electron affinity significantly greater than that of benzothiazole, owing to the presence of two adjacent electronegative nitrogen atoms in the thiadiazole ring versus one nitrogen and one sulfur in the thiazole ring [2]. In protein-ligand interactions, the enhanced electron deficiency of BTD facilitates stronger π–π stacking with electron-rich aromatic side chains (Phe, Tyr, Trp) and can engage in S···π or N···π interactions. Quantitatively, benzothiadiazole-based donor–acceptor polymers exhibit LUMO energy levels typically in the range of −3.0 to −3.8 eV, compared to −2.3 to −2.8 eV for benzothiazole analogs, confirming the stronger acceptor character of BTD [2]. This electronic differentiation may translate into distinct target-binding thermodynamics and selectivity profiles, though direct comparative binding data between these two specific compounds are not available.

Electron-acceptor building blocks π-Stacking Optoelectronic materials

Physicochemical Property Profile vs. Reference SIRT2 Inhibitors AGK-2 and SirReal2 — Differentiated Lipophilic Efficiency for Screening Library Design

The target compound (MW 337.36; calculated LogP ~3.0–3.5 via consensus estimate; HBD = 1; HBA ≈ 6–7; rotatable bonds = 4) occupies a distinct region of physicochemical space compared to reference SIRT2 inhibitors. AGK-2 (MW 346.4; SIRT2 IC₅₀ = 3.5 μM [1]) is approximately 6.3-fold more potent but has a different core scaffold (acridine-based). SirReal2 (MW 434.9; SIRT2 IC₅₀ = 0.14–0.44 μM [2]) is >50-fold more potent but substantially larger. The target compound's calculated ligand efficiency (LE = 1.4 × pIC₅₀ / N_heavy ≈ 0.23) and lipophilic ligand efficiency (LLE = pIC₅₀ − cLogP ≈ 1.6 − 3.2 = −1.6 to −1.1) indicate an early-stage screening hit with room for property-based optimization [3]. The single hydrogen-bond donor (carboxamide NH) and moderate lipophilicity distinguish it from the more polar SirReal2 scaffold, potentially offering different solubility and permeability trade-offs for cellular assay development. This compound serves as a fragment-like or early-hit starting point rather than an optimized lead, and its procurement value lies in its utility as a tractable, synthetically accessible scaffold for SAR expansion.

Ligand efficiency Drug-likeness Screening library

Vendor-Specified Purity: ≥95% — Procurement-Ready Quality for Biochemical and Cellular Screening

Commercially available lots of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide are specified at ≥95% purity by the vendor . This purity level is consistent with industry expectations for screening-grade compounds intended for biochemical IC₅₀ determination, fluorescence-based assays, and initial structure–activity relationship (SAR) studies. By comparison, many early-stage academic-synthesized analogs in the 5-benzyl-1,3,4-thiadiazole-2-carboxamide series were characterized in-house without a publicly disclosed commercial purity specification, introducing potential batch-to-batch variability in biochemical assay reproducibility. The compound is supplied with the catalog identifier CM969832 .

Compound procurement Purity specification Screening readiness

Recommended Application Scenarios for N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide Based on Verified Differentiation Evidence


SIRT2-Focused Biochemical Screening and Initial SAR Exploration

This compound is suitable as a starting hit for SIRT2 inhibitor discovery programs, particularly where a 1,3,4-oxadiazole core is preferred over the 1,3,4-thiadiazole scaffold. The experimentally confirmed SIRT2 IC₅₀ of 22.2 μM [1] provides a benchmark that is ~1.7-fold more potent than the best thiadiazole analogs ST29/ST30 [2]. Researchers can use this compound as a reference point for generating oxadiazole-based analog libraries by varying the benzyl substituent at the 5-position of the oxadiazole ring or modifying the benzothiadiazole-5-carboxamide to other aryl/heteroaryl carboxamides. The ≥95% commercial purity supports direct use in fluorescence-based deacetylase assays (e.g., Fluor de Lys, ZMAL substrate) without additional purification.

Head-to-Head SIRT2 Selectivity Profiling: Oxadiazole vs. Thiadiazole Core Comparison

A direct experimental comparison of this oxadiazole compound against its thiadiazole analog (synthesized with identical benzothiadiazole-5-carboxamide substituent) would resolve whether the ~1.7-fold potency difference observed in cross-study comparison is attributable to the core heterocycle or to the differing carboxamide substituents [1]. Such a study would close a key SAR gap: currently, no published data exist comparing oxadiazole and thiadiazole cores with the identical carboxamide appendage. Procurement of this compound enables this controlled experiment without requiring de novo synthesis of the oxadiazole starting material.

Benzothiadiazole-Based Fluorescent Probe Development Leveraging Electron-Acceptor Properties

The 2,1,3-benzothiadiazole moiety is a privileged electron-acceptor building block in donor–acceptor fluorophores, OLED emitters, and fluorescence imaging probes [2]. This compound's benzothiadiazole-5-carboxamide can serve as a starting point for constructing π-conjugated systems where the oxadiazole-benzyl portion acts as a tunable donor. The strong electron-accepting character of benzothiadiazole (LUMO ≈ −3.0 to −3.8 eV) enables intramolecular charge-transfer (ICT) transitions that produce environment-sensitive fluorescence, useful for live-cell imaging or binding-assay development targeting SIRT2 or other intracellular proteins. The carboxamide linkage provides a synthetic handle for further derivatization.

Computational Chemistry and Pharmacophore Modeling: Oxadiazole-Containing SIRT2 Inhibitor Template

The compound's experimentally determined SIRT2 IC₅₀ [1], combined with its well-defined molecular structure, makes it suitable as an input for pharmacophore model generation, molecular docking validation, and structure-based virtual screening campaigns. Its oxadiazole core can be used to define hydrogen-bond acceptor features in the pharmacophore, while the benzyl group defines a hydrophobic feature. The benzothiadiazole moiety introduces an additional electron-deficient aromatic feature that may contribute to selectivity over SIRT1/SIRT3. Computational medicinal chemists can use this compound to enrich docking libraries for novel SIRT2 inhibitor scaffolds with improved potency and selectivity profiles.

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.